molecular formula C11H8F2N4O3 B11496018 N-(2,4-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-(2,4-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B11496018
M. Wt: 282.20 g/mol
InChI Key: RAFVTBIUZNHXDW-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide: is a synthetic organic compound that belongs to the class of acetamides. It features a difluorophenyl group and a nitro-substituted pyrazole ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Acetamide Formation: The nitrated pyrazole is reacted with 2,4-difluoroaniline in the presence of an acylating agent such as acetic anhydride to form the final product.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide: can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 2,4-difluorophenylacetic acid and 4-nitro-1H-pyrazole.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide: may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide would depend on its specific application. For instance, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide: can be compared with other acetamides and pyrazole derivatives.

    N-(2,4-difluorophenyl)acetamide: Lacks the pyrazole ring, which may result in different chemical and biological properties.

    2-(4-nitro-1H-pyrazol-1-yl)acetamide: Lacks the difluorophenyl group, which may affect its reactivity and interactions.

Uniqueness

The presence of both the difluorophenyl group and the nitro-substituted pyrazole ring in This compound may confer unique properties, such as enhanced stability, specific reactivity, or particular biological activity.

Properties

Molecular Formula

C11H8F2N4O3

Molecular Weight

282.20 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-(4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C11H8F2N4O3/c12-7-1-2-10(9(13)3-7)15-11(18)6-16-5-8(4-14-16)17(19)20/h1-5H,6H2,(H,15,18)

InChI Key

RAFVTBIUZNHXDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)CN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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